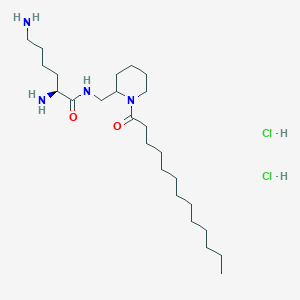![molecular formula C9H16O2 B2877717 Bicyclo[2.2.1]heptane-2,3-dimethanol CAS No. 45849-05-6](/img/structure/B2877717.png)
Bicyclo[2.2.1]heptane-2,3-dimethanol
Descripción general
Descripción
“Bicyclo[2.2.1]heptane-2,3-dimethanol” is a chemical compound with the molecular formula C9H16O2 . It has an average mass of 156.222 Da and a monoisotopic mass of 156.115036 Da .
Synthesis Analysis
The synthesis of Bicyclo[2.2.1]heptane-2,3-dimethanol involves a sequential Diels Alder reaction/rearrangement sequence . This sequence was developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes . The outcome of the rearrangement depends on the substitution pattern of the dienes .Molecular Structure Analysis
The molecular structure of Bicyclo[2.2.1]heptane-2,3-dimethanol is represented by the formula C9H16O2 . It has a complex structure that includes a bicyclo[2.2.1]heptane core .Physical And Chemical Properties Analysis
Bicyclo[2.2.1]heptane-2,3-dimethanol has a molecular weight of 156.22 . It is a pale-yellow to yellow-brown solid . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Chemistry
- Bicyclo[4.1.0]hept-1,6-ene, related to Bicyclo[2.2.1]heptane, was studied for its synthesis and chemical reactions. It was found to undergo dimerization and oxidation, yielding various carbonyl products, and had a relatively low energy barrier to folding along the fused double bond (Billups et al., 1996).
Catalytic and Chemical Transformations
- Ruthenium complexes were used to catalyze the dimerization of Bicyclo[2.2.1]hepta-2,5-diene, leading to the formation of new compounds with intricate structures (Mitsudo et al., 1999).
- Cobalt(I) complexes were shown to catalyze the hydrogenation and dimerization of Bicyclo[2.2.1]hepta-2,5-diene, producing compounds with tricycloheptane skeletons (Kanai et al., 1986).
Structural Analysis and Properties
- Investigations into the structure and hydrogen-bonding properties of derivatives of Bicyclo[2.2.1]heptane were conducted, contributing to a deeper understanding of its stereochemistry and bonding characteristics (Plettner et al., 2005).
Application in Polymer Engineering
- Bicyclo[2.2.1]hepta-2,5-diene was used in copolymers with vinyl chloride to produce high-softening, easily processed vinyl resins. This demonstrated the compound's utility in enhancing the properties of polymers (Zutty & Whitworth, 1964).
Asymmetric Catalysis
- The compound's derivatives were used in rhodium-catalyzed asymmetric additions, showcasing its potential in catalytic processes to produce chiral compounds (Berthon-Gelloz & Hayashi, 2006).
Safety and Hazards
Mecanismo De Acción
Mode of Action
The mode of action of Bicyclo[2.2.1]heptane-2,3-dimethanol is currently unknown due to the lack of comprehensive studies on this compound . The compound’s interaction with its targets and any resulting changes would be dependent on the nature of these targets, which are yet to be identified.
Propiedades
IUPAC Name |
[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h6-11H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVZGWAJIHWNQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963450 | |
| Record name | (Bicyclo[2.2.1]heptane-2,3-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.1]heptane-2,3-dimethanol | |
CAS RN |
5062-99-7, 45849-05-6 | |
| Record name | NSC149910 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149910 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Bicyclo[2.2.1]heptane-2,3-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-bromo-N-(cyanomethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2877637.png)
![7-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B2877638.png)



![N-[2-[2,3-Dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2877645.png)
![2-[1-[(4-Methoxyphenyl)methyl]piperidin-3-yl]-1H-benzimidazole](/img/structure/B2877647.png)
![3-Chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2877648.png)


![Tert-butyl 3-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2877655.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2877657.png)